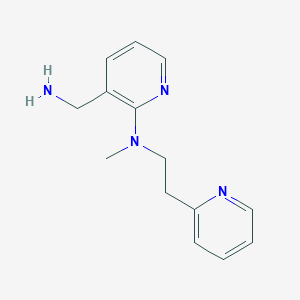

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine

Descripción general

Descripción

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(Aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine, identified by the CAS number 1019346-46-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 242.33 g/mol. The compound features a pyridine ring, which is known for its role in various biological activities, particularly in drug development.

Research indicates that compounds containing pyridine and related nitrogen heterocycles often exhibit diverse biological activities, including antitumor and antimicrobial effects. The specific mechanism of action for this compound has not been extensively characterized; however, related compounds have demonstrated inhibition of key receptors involved in cancer progression and inflammatory responses.

Antitumor Activity

A study on structurally similar compounds has shown promising antitumor effects. For instance, derivatives that share structural motifs with this compound have been evaluated for their ability to inhibit cancer cell viability. In vitro tests indicated that certain derivatives can reduce the viability of aggressive cancer cell lines significantly, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Pyridine-based compounds have been recognized for their antibacterial properties. A related study highlighted the effectiveness of pyrrole derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli . Although specific data for this compound is limited, its structural similarities to active compounds suggest potential antimicrobial activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine-containing compounds. Research has shown that modifications in the amine groups and substitutions on the pyridine ring can significantly impact potency and selectivity against various biological targets. For example, variations in the substituents at different positions on the pyridine ring can lead to enhanced selectivity for specific receptors or enzymes involved in disease processes .

Data Tables

| Activity | Compound | IC50 (nM) | Target |

|---|---|---|---|

| Antitumor | Derivative A | <5 | CSF1R |

| Antimicrobial | Pyrrole derivative | 3.125 | Staphylococcus aureus |

| Receptor Inhibition | Compound B | 8.2 | AM 2 receptor |

Case Studies

- Antitumor Efficacy : In a study involving a closely related compound, treatment with a pyridine derivative resulted in a significant reduction in tumor size in xenograft models of triple-negative breast cancer . The compound was administered at a dose of 20 mg/kg, demonstrating both efficacy and tolerability.

- Antimicrobial Testing : Another investigation into similar pyridine derivatives revealed their effectiveness against Escherichia coli, with MIC values comparable to established antibiotics . This highlights the potential for developing new antimicrobial agents based on the structural framework of these compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds related to 3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents.

Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease. The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, further supporting its therapeutic potential.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a functional monomer for synthesizing polymers with enhanced properties. Its amine groups can participate in polymerization reactions, leading to the formation of high-performance materials suitable for various applications, including coatings and adhesives.

Sensors and Catalysts

The compound's unique structure makes it an attractive candidate for developing sensors and catalysts. Its ability to coordinate with metal ions can be utilized in sensor technologies for detecting environmental pollutants or biological markers. Additionally, it may serve as a catalyst in various organic reactions, improving reaction efficiency and selectivity.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be used to construct more complex molecules through various reactions such as alkylation, acylation, and coupling reactions. This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Activity of Pyridine Derivatives | Investigated the cytotoxic effects of pyridine-based compounds on cancer cells | Showed significant inhibition of cell growth in breast and lung cancer cell lines |

| Neuroprotective Properties of Pyridine Compounds | Evaluated the effects on neuroinflammation | Demonstrated reduced markers of oxidative stress in neuronal cultures |

| Synthesis of Functional Polymers using Amino Compounds | Explored the use of amine-functionalized monomers | Resulted in polymers with improved thermal stability and mechanical properties |

Propiedades

IUPAC Name |

3-(aminomethyl)-N-methyl-N-(2-pyridin-2-ylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-18(10-7-13-6-2-3-8-16-13)14-12(11-15)5-4-9-17-14/h2-6,8-9H,7,10-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWELJFVMEFUFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.